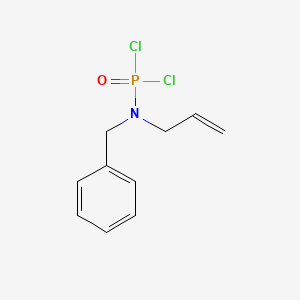
N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride is an organophosphorus compound characterized by the presence of a benzyl group, an allyl group, and two chlorine atoms attached to a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride typically involves the reaction of benzylamine with allyl chloride in the presence of a phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Benzylamine reacts with allyl chloride to form N-Benzyl-N-prop-2-en-1-ylamine.
- The resulting amine is then treated with phosphorus trichloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidic oxides.
Reduction: Reduction reactions can convert the compound into phosphoramidic hydrides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphoramidic oxides, hydrides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride involves its interaction with molecular targets through its reactive phosphorus center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzymes or modification of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N-prop-2-en-1-ylphosphoramidic oxide
- N-Benzyl-N-prop-2-en-1-ylphosphoramidic hydride
- N-Benzyl-N-prop-2-en-1-ylphosphoramidic alkoxide
Uniqueness
N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride is unique due to its specific combination of benzyl and allyl groups attached to a phosphorus atom with two chlorine atoms
Eigenschaften
CAS-Nummer |
90876-21-4 |
|---|---|
Molekularformel |
C10H12Cl2NOP |
Molekulargewicht |
264.08 g/mol |
IUPAC-Name |
N-benzyl-N-dichlorophosphorylprop-2-en-1-amine |
InChI |
InChI=1S/C10H12Cl2NOP/c1-2-8-13(15(11,12)14)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI-Schlüssel |
WMRRYIKHFITZPM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CC1=CC=CC=C1)P(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


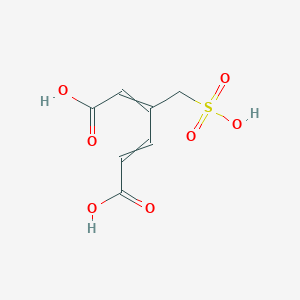



![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)

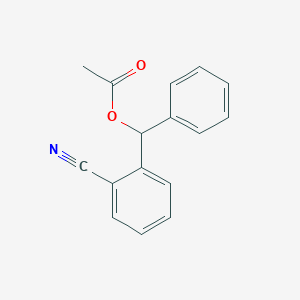

![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)

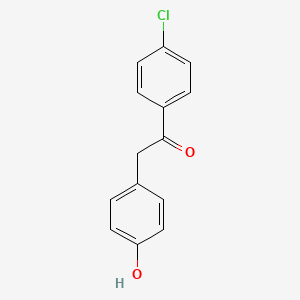
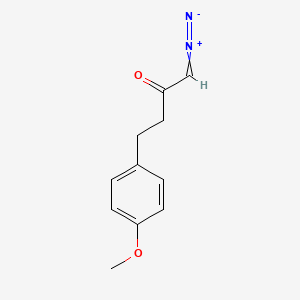
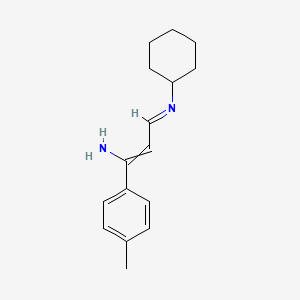
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
